

Spectroscopic Profile of Diethyl Acetamidomalonate: A Technical Guide

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Compound of Interest

Compound Name: Diethyl acetylmalonate

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This technical guide provides a comprehensive overview of the spectroscopic data for diethyl acetamidomalonate (DEAM), a versatile intermediate in the synthesis of amino acids and other pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Introduction

Diethyl acetamidomalonate (CAS No: 1068-90-2) is a derivative of diethyl malonate and serves as a key building block in organic synthesis.^[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural confirmation. This document presents the key spectroscopic data in a clear and accessible format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for diethyl acetamidomalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for Diethyl Acetamidomalonate in CDCl₃^[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.67	d	1H	5.7	NH
5.18	d	1H	7.1	α -CH
4.27	m	4H	-	-O-CH ₂ -CH ₃
2.08	s	3H	-	-C(=O)-CH ₃
1.30	t	6H	7.1	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Data for Diethyl Acetamidomalonate in CDCl₃[2]

Chemical Shift (δ) ppm	Assignment
169.5	C=O (amide)
166.5	C=O (ester)
62.6	-O-CH ₂ -CH ₃
56.5	α -CH
22.8	-C(=O)-CH ₃
14.0	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Diethyl Acetamidomalonate

Wavenumber (cm ⁻¹)	Functional Group
~3300	N-H stretch
~1740	C=O stretch (ester)
~1680	C=O stretch (amide I)
~1530	N-H bend (amide II)
~1200	C-O stretch

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of Diethyl Acetamidomalonate[3]

m/z	Proposed Fragment
218	[M+H] ⁺ (Molecular Ion + H)
102	[M - COOC ₂ H ₅ - C ₂ H ₅] ⁺
99	[M - 2(OC ₂ H ₅)] ⁺
74	[C ₂ H ₅ OOC] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of diethyl acetamidomalonate (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in a high-quality NMR tube.[4] The spectrum is recorded on an NMR spectrometer, for instance, a 300 MHz instrument.[2] The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS), set at 0.00 ppm. For ¹³C NMR, the solvent peak is often used as a secondary reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

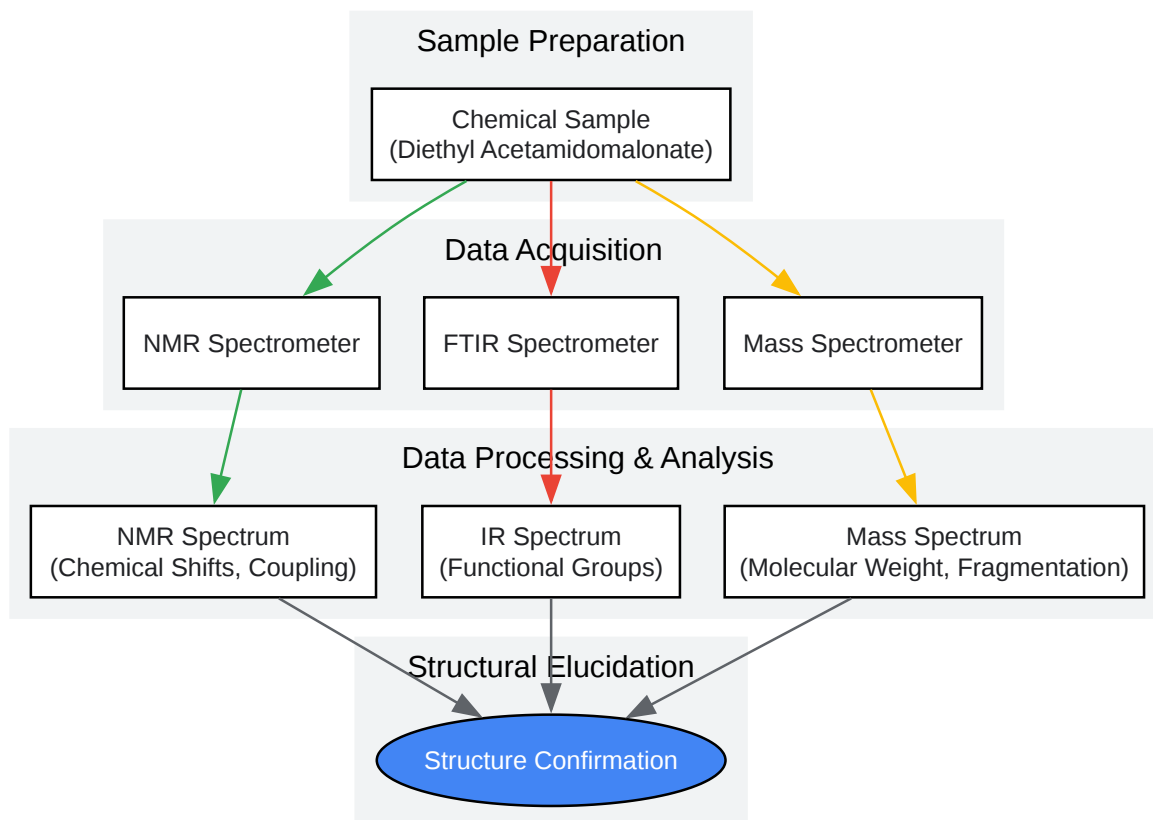
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. [5] A small amount of the solid diethyl acetamidomalonate can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory.[3] Alternatively, the sample can be prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over the standard mid-IR range of 4000-400 cm^{-1} . A background spectrum is recorded prior to the sample scan to subtract the contribution of atmospheric CO_2 and water vapor.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS).[6] For GC-MS analysis, the sample is introduced into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) is a common method for generating ions, which are then separated by their mass-to-charge (m/z) ratio by a mass analyzer.[6]

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like diethyl acetamidomalonate.



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Spectroscopic analysis workflow for a chemical compound.

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